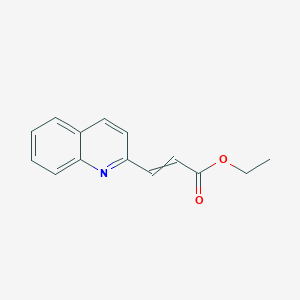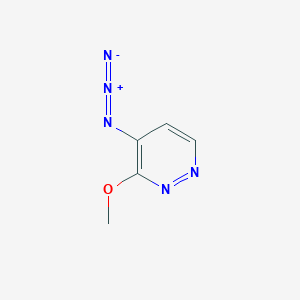
4-Azido-3-methoxypyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Azido-3-methoxypyridazine is a chemical compound with the molecular formula C5H5N5O. It is a derivative of pyridazine, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 2. The azido group (-N3) at position 4 and the methoxy group (-OCH3) at position 3 make this compound unique and interesting for various chemical and biological applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Azido-3-methoxypyridazine typically involves the nucleophilic substitution of a halogenated pyridazine derivative with sodium azide (NaN3). One common method starts with 4-chloro-3-methoxypyridazine, which reacts with sodium azide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to yield this compound .
Industrial Production Methods: the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the potentially explosive nature of azides .
化学反応の分析
Types of Reactions: 4-Azido-3-methoxypyridazine can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often replacing halogens or other leaving groups.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions:
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMSO.
Reduction: Lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Cycloaddition: Alkynes in the presence of a copper(I) catalyst (CuAAC).
Major Products Formed:
Substitution: Formation of azido derivatives.
Reduction: Formation of amine derivatives.
Cycloaddition: Formation of triazole derivatives.
科学的研究の応用
4-Azido-3-methoxypyridazine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of triazoles through click chemistry.
Biology: Utilized in bioorthogonal labeling and functionalization of biomolecules, allowing for the study of biological processes without interfering with native biochemical pathways.
Industry: Employed in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Azido-3-methoxypyridazine largely depends on the specific application and the chemical reactions it undergoes. In bioorthogonal chemistry, the azido group acts as a reactive handle that can be selectively targeted by complementary functional groups (e.g., alkynes) to form stable triazole linkages. This allows for the precise modification and labeling of biomolecules .
類似化合物との比較
4-Azido-3-fluoropyridine: Similar in structure but with a fluorine atom instead of a methoxy group.
4-Azido-3-chloropyridazine: Contains a chlorine atom instead of a methoxy group.
4-Azido-3-methylpyridazine: Contains a methyl group instead of a methoxy group.
Uniqueness: 4-Azido-3-methoxypyridazine is unique due to the presence of both an azido group and a methoxy group on the pyridazine ring. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications .
特性
CAS番号 |
121179-66-6 |
|---|---|
分子式 |
C5H5N5O |
分子量 |
151.13 g/mol |
IUPAC名 |
4-azido-3-methoxypyridazine |
InChI |
InChI=1S/C5H5N5O/c1-11-5-4(8-10-6)2-3-7-9-5/h2-3H,1H3 |
InChIキー |
ULQBLWQGFJRDMQ-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=CN=N1)N=[N+]=[N-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


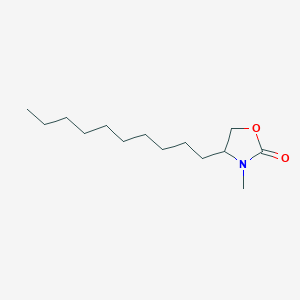

![3-Chloro-2-methyl-5,6-diphenyl-1H-imidazo[1,2-a]imidazole](/img/structure/B14292565.png)
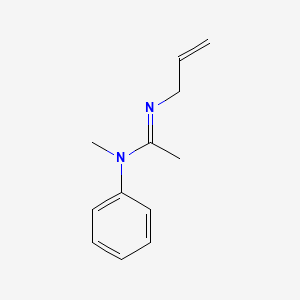
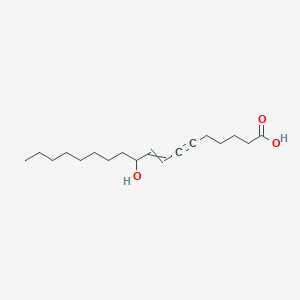
![{[5-(But-3-en-1-yl)cyclohexa-1,5-dien-1-yl]oxy}(trimethyl)silane](/img/structure/B14292585.png)
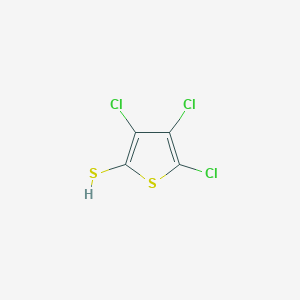
![Ethanone, 1-[4-(1,1-dimethylethyl)phenyl]-2-hydroxy-2-phenyl-](/img/structure/B14292611.png)
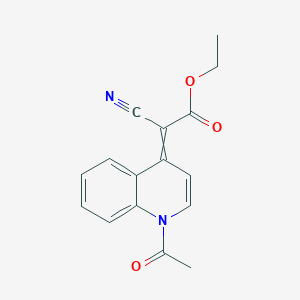
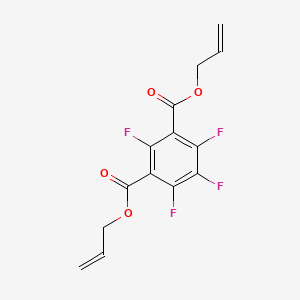
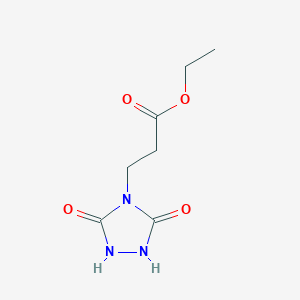
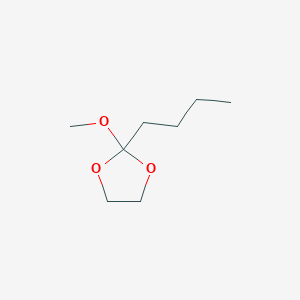
![1,3-Dithiolo[4,5-b][1,4]dithiin, 2-(1,3-dithiol-2-ylidene)-](/img/structure/B14292639.png)
